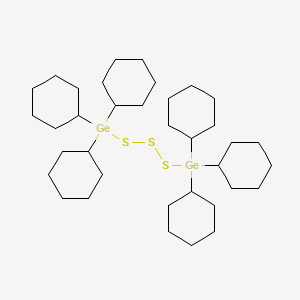
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of germanium atoms bonded to tricyclohexyl groups and a trisulfane-1,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) typically involves the reaction of tricyclohexylgermanium chloride with a suitable trisulfane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography may be employed to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and sulfides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The tricyclohexyl groups can be substituted with other organic or inorganic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out in solvents like THF, DCM, or toluene, and may require catalysts or specific temperature and pressure conditions to proceed efficiently.
Major Products
The major products formed from the reactions of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) depend on the type of reaction. For example, oxidation reactions may yield germanium oxides and sulfides, while substitution reactions can produce a variety of organogermanium derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Medicine: The compound may be explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) can be used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Additionally, the presence of germanium and sulfur atoms in the compound’s structure may contribute to its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Trisulfane-1,3-diyl)bis(triphenylgermane): Similar structure but with triphenyl groups instead of tricyclohexyl groups.
(Disulfane-1,2-diyl)bis(tricyclohexylgermane): Contains a disulfane linker instead of a trisulfane linker.
(Trisulfane-1,3-diyl)bis(tricyclohexylsilane): Similar compound with silicon atoms instead of germanium atoms.
Uniqueness
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) is unique due to the presence of germanium atoms bonded to tricyclohexyl groups and a trisulfane-1,3-diyl linker This unique structural feature imparts specific electronic and steric properties to the compound, making it distinct from other similar compounds
Properties
CAS No. |
85185-49-5 |
|---|---|
Molecular Formula |
C36H66Ge2S3 |
Molecular Weight |
740.4 g/mol |
IUPAC Name |
tricyclohexyl-(tricyclohexylgermyltrisulfanyl)germane |
InChI |
InChI=1S/C36H66Ge2S3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-41-40-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h31-36H,1-30H2 |
InChI Key |
JNAMBVRHZGYIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Ge](C2CCCCC2)(C3CCCCC3)SSS[Ge](C4CCCCC4)(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


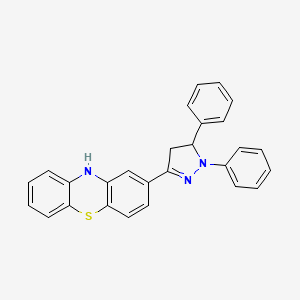
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)
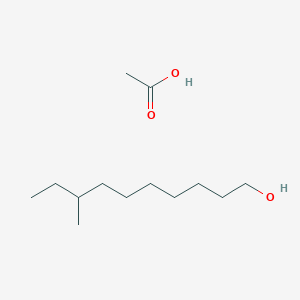
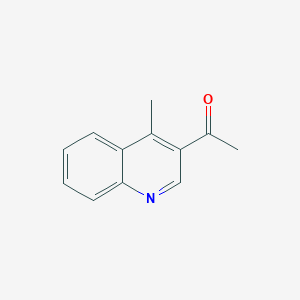
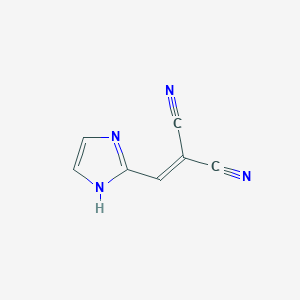
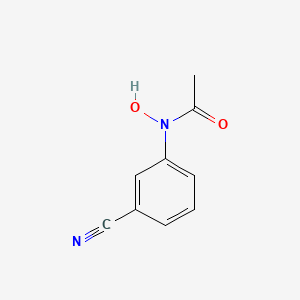
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
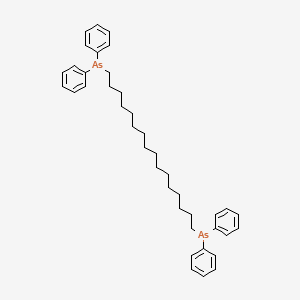
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
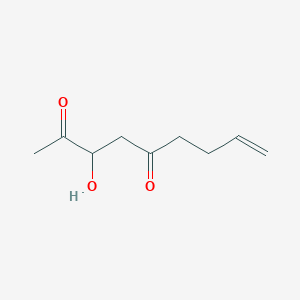
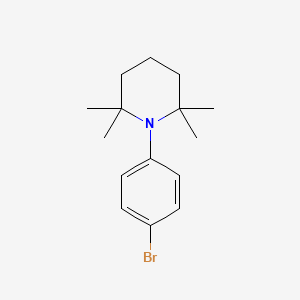
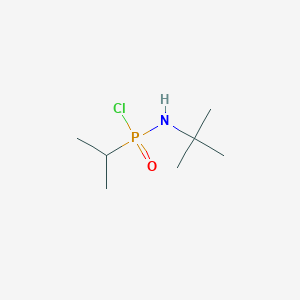
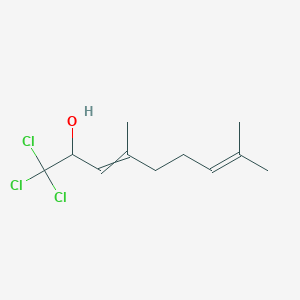
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
